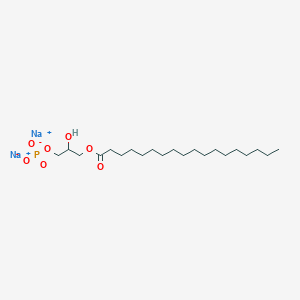
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is a lysophospholipid containing stearic acid at the sn-1 position. It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) can be synthesized through the esterification of stearic acid with glycerol, followed by a reaction with phosphoric acid. The reaction typically involves:
Esterification: Stearic acid is esterified with glycerol to form stearoyl glycerol.
Phosphorylation: The stearoyl glycerol is then reacted with phosphoric acid to form 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt).
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using automated processes to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized phospholipid species.
Hydrolysis: It can be hydrolyzed to release stearic acid and glycerophosphate.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized phospholipid species.
Hydrolysis: Stearic acid and glycerophosphate.
Substitution: Phospholipid derivatives with different functional groups.
Scientific Research Applications
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid biochemistry and as a model compound for phospholipid research.
Biology: Utilized in the formation of liposomes for drug delivery and as a component of artificial membranes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.
Industry: Employed in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) involves its interaction with cell membranes and lipid bilayers. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also act as a signaling molecule, interacting with specific receptors and enzymes to modulate cellular processes .
Molecular Targets and Pathways:
Cell Membranes: Integrates into lipid bilayers, affecting their properties.
Receptors: Interacts with specific lipid receptors, influencing signaling pathways.
Enzymes: Modulates the activity of enzymes involved in lipid metabolism.
Comparison with Similar Compounds
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) can be compared with other lysophospholipids:
1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar structure but with a choline group instead of a phosphate group.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate: Contains an oleic acid instead of stearic acid, leading to different physical and chemical properties.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate: Contains palmitic acid, used in similar applications but with different stability and reactivity.
Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and its ability to form stable micelles and liposomes, making it highly valuable in drug delivery and membrane studies .
Properties
IUPAC Name |
disodium;(2-hydroxy-3-octadecanoyloxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h20,22H,2-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDUIFEWSUUJZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41Na2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)
![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![Benzenesulfonic acid, 4-[[4-(chloroazo)-5-methoxy-2-methylphenyl]azo]-](/img/structure/B15129778.png)

![5,7-dihydroxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B15129799.png)

![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)

![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)

